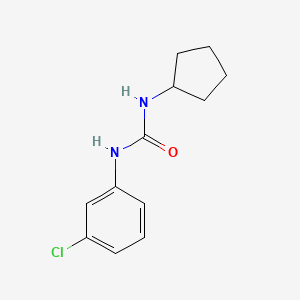
N-(3-chlorophenyl)-N'-cyclopentylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCP is a white crystalline solid that belongs to the class of phenylurea derivatives. It was first synthesized in the 1960s as a potential herbicide, but its use in agriculture was discontinued due to its toxicity to non-target organisms. However, CCP has found wide application in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
CCP has been extensively used in scientific research as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. It is involved in the transmission of pain signals and inflammation. CCP has been shown to block TRPV1-mediated responses in vitro and in vivo, making it a valuable tool for studying the role of TRPV1 in pain and inflammation.
Wirkmechanismus
CCP acts as a competitive antagonist of TRPV1 by binding to the channel's pore domain. It prevents the influx of calcium ions into the cell, which is responsible for the pain and inflammation response. CCP has also been shown to inhibit the activity of other ion channels, such as the acid-sensing ion channel 3 (ASIC3), which is involved in acid-induced pain.
Biochemical and Physiological Effects:
CCP has been shown to reduce pain and inflammation in various animal models, including neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to have anti-inflammatory effects in the lungs and intestines. CCP has been shown to be well-tolerated in animals, with no significant side effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
CCP is a valuable tool for studying the role of TRPV1 in pain and inflammation. It is highly selective for TRPV1, with minimal off-target effects. CCP is also stable and easy to use in experiments. However, CCP has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. CCP is also not suitable for studying the role of TRPV1 in thermoregulation, as it does not affect the channel's response to heat.
Zukünftige Richtungen
There are several future directions for research on CCP. One area of interest is the development of more potent and selective TRPV1 antagonists that can overcome the limitations of CCP. Another area of interest is the study of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Additionally, the role of TRPV1 in various diseases, such as cancer and diabetes, is an area of active research. Finally, the use of CCP in combination with other drugs for the treatment of pain and inflammation is an area of potential clinical application.
Conclusion:
In conclusion, CCP is a valuable tool for studying the role of TRPV1 in pain and inflammation. Its unique properties make it a valuable asset in scientific research, with potential clinical applications in the future. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of CCP.
Synthesemethoden
CCP can be synthesized by the reaction of 3-chloroaniline with cyclopentyl isocyanate in the presence of a catalyst such as triethylamine. The resulting compound is purified by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGBGCHZXCNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-cyclopentylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(2-ethoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5631890.png)
![1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5631891.png)
![N~2~-methyl-N~1~-{rel-(3R,4S)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-N~2~-4-piperidinylglycinamide dihydrochloride](/img/structure/B5631896.png)
![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5631902.png)
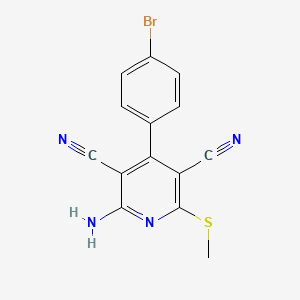
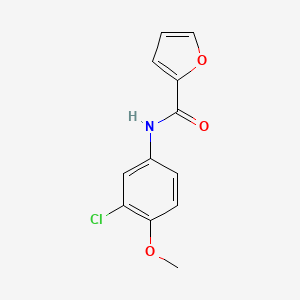
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631913.png)
![9-allyl-4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5631927.png)
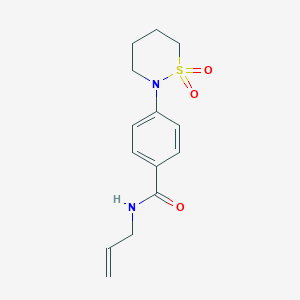
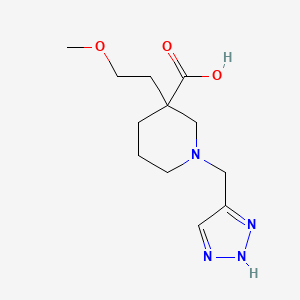
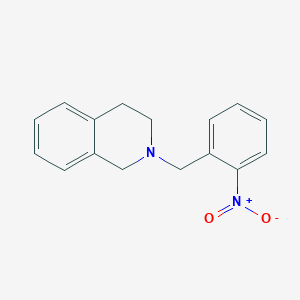
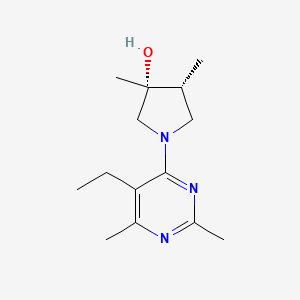

![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)